molecular formula C25H32N4O4 B2465697 N-(2-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-morpholinoethyl]ethanediamide CAS No. 921924-99-4

N-(2-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-morpholinoethyl]ethanediamide

Cat. No. B2465697
CAS RN: 921924-99-4
M. Wt: 452.555
InChI Key: PIAWXAXHNTZVBA-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-morpholinoethyl]ethanediamide is a useful research compound. Its molecular formula is C25H32N4O4 and its molecular weight is 452.555. The purity is usually 95%.
BenchChem offers high-quality N-(2-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-morpholinoethyl]ethanediamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-morpholinoethyl]ethanediamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bisquinoline-based Fluorescent Zinc Sensors

Research into bisquinoline derivatives, such as N,N'-bis(2-quinolylmethyl)-N,N'-dialkylethylenediamines, has led to the development of fluorescent zinc sensors. These compounds exhibit zinc ion-induced fluorescence, which is useful for cellular fluorescent microscopic analysis. The introduction of methoxy substituents into the quinoline ring has been shown to shift excitation and emission wavelengths towards lower energy, increasing fluorescence intensity, thereby enhancing their utility in biological imaging and analysis (Mikata et al., 2009).

Antimalarial Applications

Another study developed a rapid, sensitive method for quantifying N4-[2,6-dimethoxy-4-methyl-5-[(3-trifluoromethyl)phenoxy]-8-quinolinyl]-1,4-pentanediamine, a new antimalarial compound active against Plasmodium vivax. This research highlights the potential of quinoline derivatives in treating malaria, demonstrating the importance of analytical methods in assessing the pharmacokinetics of new therapeutic agents (Karle & Olmeda, 1988).

Synthesis and Applications in Organic Chemistry

The synthesis of alkyl and aryl substituted dibenzo[b,g][1,8]naphthyridin-5-ones from reactions involving 2,4-dichloroquinolines showcases the versatility of quinoline derivatives in organic synthesis. These compounds' temperature-sensitive formation processes underline the intricate reactions possible with quinoline bases, leading to products with potential applications in material science and pharmaceuticals (Manoj & Prasad, 2010).

Fluorescent Probes for Metal Ions

Quinoline derivatives have been developed as fluorescent probes for metal ions, such as Cd2+. TQPHEN derivatives, including methoxy-substituted ones, have been explored for their selective fluorescence response to Cd2+, demonstrating the potential of quinoline compounds in environmental monitoring and bioimaging applications (Mikata et al., 2015).

Structural Studies on Quinoline Amide Derivatives

Investigations into the structural aspects of amide-containing isoquinoline derivatives have led to the understanding of how different anions influence the molecular geometry of these compounds. Such studies are crucial for designing new materials with specific properties, including gel formation and crystallinity, which have implications in material science and drug delivery systems (Karmakar et al., 2007).

properties

IUPAC Name

N'-(2-methoxyphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O4/c1-28-11-5-6-18-16-19(9-10-21(18)28)22(29-12-14-33-15-13-29)17-26-24(30)25(31)27-20-7-3-4-8-23(20)32-2/h3-4,7-10,16,22H,5-6,11-15,17H2,1-2H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIAWXAXHNTZVBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC=C3OC)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide

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